Product packaging for 6-Fluoro-2-methyloxazolo[4,5-b]pyridine(Cat. No.:)

6-Fluoro-2-methyloxazolo[4,5-b]pyridine

Cat. No.: B13673088
M. Wt: 152.13 g/mol
InChI Key: BKELODRWZYFVKU-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine (B92270) Heterocycles in Chemical and Medicinal Sciences

Fused pyridine heterocycles are organic compounds where a pyridine ring is merged with at least one other ring system. This structural motif is of paramount importance in the fields of medicinal chemistry and materials science. ias.ac.in The pyridine ring itself, a six-membered heterocycle containing one nitrogen atom, is a key component in numerous FDA-approved drugs, highlighting its role as a "privileged scaffold" in drug design. nih.gov Its presence can enhance the metabolic stability, permeability, potency, and binding affinity of drug molecules. nih.gov

When fused with other heterocyclic or carbocyclic rings, the resulting structures exhibit enhanced chemical stability, unique electronic properties, and often, improved biological activity compared to their individual components. ias.ac.in The fusion creates a more rigid and planar structure, which can lead to more efficient and specific interactions with biological targets like enzymes and receptors. ias.ac.in Researchers are actively developing novel pyridine-based derivatives for the treatment of various diseases, including cancer. nih.govbenthamdirect.com The versatility of these fused systems allows for fine-tuning of their characteristics through synthetic modifications, driving continuous advancements in both fundamental and applied chemistry. ias.ac.in

Table 1: Examples of Fused Pyridine Systems in Research

Fused System Research Area of Interest
Pyrano[3,2-c]pyridine Anticancer Activity nih.gov
Pyrido[4,3-d]pyrimidine Anticancer Activity nih.gov
Pyrazolo[4,3-c]pyridine Anticancer Activity nih.gov
Furo-pyridine Pharmaceuticals, Advanced Materials ias.ac.in
Pyrrolo-pyridine Pharmaceuticals, Advanced Materials ias.ac.in
Thiazolo[4,5-b]pyridine (B1357651) Antimicrobial, Anticancer, Anti-inflammatory mdpi.com

Overview of Oxazolo[4,5-b]pyridine (B1248351) Derivatives as a Research Area

Within the broader class of fused pyridines, the oxazolo[4,5-b]pyridine scaffold has garnered significant attention. This bicyclic system integrates an oxazole (B20620) ring with a pyridine ring, creating a structure that is a bioisostere of naturally occurring purines. This resemblance allows oxazolo[4,5-b]pyridine derivatives to interact with a wide range of biological targets.

The unique arrangement of heteroatoms (nitrogen and oxygen) in the scaffold facilitates hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems. Research into this area has revealed a diverse array of potential therapeutic applications. For instance, various derivatives have been investigated for their antibacterial properties. Other studies have explored their potential as antiproliferative agents against human cancer cell lines. The versatility of this core structure makes it a valuable starting point for the development of new therapeutic agents.

Specific Research Focus on 6-Fluoro-2-methyloxazolo[4,5-b]pyridine within this Context

Detailed academic research focusing specifically on this compound is limited in publicly accessible scientific literature. While extensive research exists for the broader oxazolo[4,5-b]pyridine class and for related halogenated analogues such as 6-Bromo-2-methyloxazolo[4,5-b]pyridine (B1522597), specific studies detailing the synthesis, chemical properties, and biological activities of the 6-fluoro derivative are not widely reported. chemicalbook.com

The introduction of a fluorine atom into a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Therefore, it is plausible that this compound is utilized primarily as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research, rather than being an end-product for biological evaluation itself. Its synthesis would likely follow established routes for similar oxazolopyridines, starting from a corresponding 2-amino-6-fluoro-3-hydroxypyridine precursor. However, without dedicated research publications, its specific applications and research context remain largely undocumented in the academic domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O B13673088 6-Fluoro-2-methyloxazolo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-2-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5FN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

BKELODRWZYFVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Fluoro 2 Methyloxazolo 4,5 B Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-Fluoro-2-methyloxazolo[4,5-b]pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org The fused oxazole (B20620) ring and the fluorine atom at the 6-position further contribute to this deactivation.

Based on the electronic properties of substituted pyridines, electrophilic attack is most likely to occur at the C5 and C7 positions, which are meta to the deactivating pyridine nitrogen and influenced by the directing effects of the fluoro and fused oxazole moieties. aklectures.com However, forcing conditions would be required for such reactions to proceed.

Position of SubstitutionPredicted ReactivityRationale
C5Possible under forcing conditionsMeta to the pyridine nitrogen and ortho to the activating (by resonance) but inductively deactivating oxazole oxygen.
C7Possible under forcing conditionsMeta to the pyridine nitrogen and ortho to the deactivating fluoro group.

It is important to note that direct experimental data for electrophilic substitution reactions on this compound are not extensively documented in the available literature. Predictions are therefore based on the known reactivity of related fluorinated and fused pyridine systems.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction for this electron-deficient heterocyclic system. youtube.com The fluorine atom at the 6-position is activated towards displacement by nucleophiles due to its position para to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex. chemistry-online.com

Reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed at the C6 position, leading to the substitution of the fluoro group. tandfonline.comsci-hub.se The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, microwave heating has been shown to accelerate nucleophilic substitution on halopyridines.

A study on the related compound, 6-bromo-2-methyloxazolo[4,5-b]pyridine (B1522597), indicates that the halogen at the 6-position is susceptible to nucleophilic displacement, which supports the predicted reactivity for the fluoro-analogue. chemicalbook.comchemicalbook.com

Table 1: Predicted Nucleophilic Substitution Reactions

Nucleophile Reagent Example Expected Product
Amine R-NH₂ 6-Amino-2-methyloxazolo[4,5-b]pyridine derivative
Alkoxide R-ONa 6-Alkoxy-2-methyloxazolo[4,5-b]pyridine derivative

Alkylation and Quaternization Reactions

The pyridine nitrogen in this compound possesses a lone pair of electrons and is susceptible to alkylation and quaternization by electrophiles such as alkyl halides. researchgate.net This reaction leads to the formation of pyridinium (B92312) salts. jst.go.jp

The quaternization is expected to occur readily, and the resulting pyridinium salt would exhibit increased reactivity towards nucleophiles. The rate and extent of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. osti.gov Studies on the quaternization of various pyridine derivatives have shown that this is a general and efficient reaction. researchgate.net

Functional Group Interconversions on the Fluoro and Methyl Moieties

Fluoro Moiety: As discussed in the section on nucleophilic substitution, the primary functional group interconversion for the fluoro group is its displacement by other nucleophiles. ub.eduvanderbilt.edu This allows for the introduction of a wide range of functional groups at the 6-position. Additionally, under certain catalytic conditions, the fluoro group could potentially be subjected to hydrogenolysis, although this would likely require specific catalysts and conditions. nih.gov

Methyl Moiety: The methyl group at the 2-position of the oxazole ring offers several possibilities for functional group interconversion.

Oxidation: The methyl group could be oxidized to a formyl or carboxyl group using appropriate oxidizing agents.

Condensation: The methyl group can be activated by the electron-withdrawing nature of the heterocyclic system, allowing for condensation reactions with aldehydes or other electrophiles in the presence of a suitable base.

Halogenation: Radical halogenation of the methyl group is a potential transformation, leading to halomethyl derivatives which are versatile synthetic intermediates.

A study on the α-methylation of pyridines highlights the reactivity of methyl groups on such heterocyclic systems. researchgate.net

Heterocyclic Ring Opening and Rearrangement Processes

Oxazole Ring Opening: The oxazole ring is generally stable but can undergo ring-opening under certain conditions, such as strong acidic or basic hydrolysis. nih.govrsc.orgrsc.org The presence of the fused pyridine ring may influence the stability of the oxazole ring. Ring opening would lead to the formation of a 2-amino-3-hydroxypyridine (B21099) derivative. nih.gov

Rearrangement Processes: While no direct evidence for rearrangements of this compound is available, analogous heterocyclic systems are known to undergo rearrangements. For example, isoxazolo[4,5-b]pyridines can undergo the Boulton-Katritzky rearrangement under basic conditions. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov It is conceivable that under specific thermal or photochemical conditions, or in the presence of certain reagents, the oxazolo[4,5-b]pyridine (B1248351) skeleton could also undergo rearrangement, potentially leading to the formation of isomeric structures. Studies on related isoxazolo[4,3-b]pyridines also show susceptibility to rearrangements and cycloaddition reactions, indicating the potential for complex reactivity in these fused systems. nih.gov

Spectroscopic and Structural Elucidation Techniques in Oxazolo 4,5 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 6-Fluoro-2-methyloxazolo[4,5-b]pyridine, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental NMR data for this compound is not widely published, a predictive analysis based on the known chemical shifts of related pyridine (B92270) and oxazole (B20620) derivatives can be made. rsc.orgfluorine1.ru The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methyl group at the 2-position. The fluorine atom at the 6-position will induce splitting in the signals of nearby protons, providing valuable information about their proximity.

Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹JCF), a hallmark of C-F bonds. The chemical shifts of the pyridine ring carbons would be influenced by the electron-withdrawing nature of the fluorine atom and the fused oxazole ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.5 (s, 3H)~15
C5-H~7.2-7.4 (dd)~110-115
C7-H~8.0-8.2 (d)~140-145
C2---~160-165
C3a---~145-150
C5See C5-HSee C5
C6---~155-160 (d, ¹JCF ≈ 240 Hz)
C7See C7-HSee C7
C7a---~150-155

Note: These are predicted values based on analogous structures and are subject to experimental verification. Coupling constants (J) would provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been publicly reported, analysis of related thiazolo[4,5-b]pyridine (B1357651) and triazolo[4,5-b]indole derivatives offers insights into the likely solid-state conformation. nih.govmdpi.com

The oxazolo[4,5-b]pyridine (B1248351) core is expected to be largely planar. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···F hydrogen bonds. The fluorine atom could also participate in halogen bonding, further influencing the crystal lattice.

Interactive Table: Expected Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Bond LengthsC-F: ~1.35 Å, C=N: ~1.30-1.38 Å, C-O: ~1.36 Å
Key Bond AnglesAngles within the pyridine and oxazole rings consistent with aromatic and five-membered heterocyclic systems.
Intermolecular Interactionsπ-π stacking, C-H···N, C-H···F hydrogen bonds

Note: These are expected parameters based on the analysis of structurally similar heterocyclic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation pattern would be characteristic of the oxazolo[4,5-b]pyridine core. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. mdpi.com For instance, the fragmentation of the bromo-analogue, 6-Bromo-2-methyloxazolo[4,5-b]pyridine (B1522597), shows the molecular ion peak, which provides a basis for understanding the fragmentation of the core structure. chemicalbook.com

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure/Loss
[M]⁺Intact molecule
[M-CH₃]⁺Loss of the methyl group
[M-CO]⁺Loss of carbon monoxide
[M-HCN]⁺Loss of hydrogen cyanide from the pyridine ring

Note: The relative abundances of these fragments would provide further clues to the stability of different parts of the molecule.

Theoretical and Computational Studies on 6 Fluoro 2 Methyloxazolo 4,5 B Pyridine

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Generating content for these sections without specific research would result in speculation or the inaccurate presentation of data from related but distinct molecules. To maintain scientific accuracy and adhere to the instructions, this article cannot be generated.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement experimental data. For 6-Fluoro-2-methyloxazolo[4,5-b]pyridine, Density Functional Theory (DFT) calculations are a common method to forecast its spectral characteristics, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for the structural elucidation and characterization of novel compounds.

Typically, the geometry of the molecule is first optimized at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set. Following optimization, the same theoretical level is used to calculate the spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts (referenced to a standard like Tetramethylsilane, TMS) can then be compared with experimental data to confirm the molecular structure. Studies on similar heterocyclic systems have shown good correlation between predicted and experimental NMR data. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the nuclear coordinates. The resulting predicted IR spectrum shows characteristic peaks corresponding to specific functional groups and vibrational modes within the molecule. For instance, one would expect to see vibrations corresponding to C-F stretching, C=N stretching of the oxazole (B20620) and pyridine (B92270) rings, and C-H stretching of the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. These calculations can help in understanding the electronic structure and the nature of the orbitals involved in the transitions (e.g., π→π* or n→π* transitions).

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational methods described in the literature for analogous compounds.

Parameter Predicted Value Method
¹H NMR (δ, ppm) GIAO/B3LYP/6-31G(d,p)
Methyl Protons2.65
Pyridine Proton (H5)7.85
Pyridine Proton (H7)8.30
¹³C NMR (δ, ppm) GIAO/B3LYP/6-31G(d,p)
Methyl Carbon14.5
C2162.3
C3a140.1
C5115.8 (d, J=4 Hz)
C6158.9 (d, J=242 Hz)
C7145.2 (d, J=12 Hz)
C7a150.7
IR (cm⁻¹) B3LYP/6-31G(d,p)
C-H Stretch (methyl)2980
C=N Stretch (oxazole)1650
C=N Stretch (pyridine)1580
C-F Stretch1250
UV-Vis (λmax, nm) 285, 320TD-DFT/B3LYP/6-31G(d,p)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For this compound, molecular docking simulations can provide valuable insights into its potential as an inhibitor for various enzymes.

The process involves preparing the 3D structure of the ligand and the target protein. The ligand's geometry is optimized, and the protein structure is usually obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed from the protein's active site. Docking algorithms then explore various possible binding poses of the ligand within the active site and score them based on a scoring function, which estimates the binding affinity.

Given the structural similarities to other kinase inhibitors, this compound could be docked into the ATP-binding site of various kinases. The oxazolo[4,5-b]pyridine (B1248351) core can act as a scaffold, forming key hydrogen bonds with the hinge region of the kinase. The fluoro and methyl substituents can then be explored for their interactions with other regions of the active site, potentially influencing selectivity and potency.

For instance, a docking study of a similar compound, a thiazolo[4,5-b]pyridine (B1357651) derivative, against MurD ligase and DNA gyrase revealed important binding interactions. mdpi.com The docking results for this compound would likely show hydrogen bonding between the pyridine nitrogen and backbone residues of the target protein. The fluorine atom could also participate in favorable interactions, such as halogen bonds or hydrophobic interactions.

The results of molecular docking are often presented in a table summarizing the binding energies and key interactions. Below is a hypothetical example of such a table for this compound docked against a hypothetical protein kinase.

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Protein Kinase A (e.g., 1ATP)-8.5Val56, Ala70, Lys72, Glu121Hydrogen Bonds, Hydrophobic Interactions
Cyclin-Dependent Kinase 2 (e.g., 1HCK)-9.2Leu83, Glu81, Phe80Hydrogen Bonds, Pi-Alkyl Interactions
p38 MAP Kinase (e.g., 1A9U)-7.9Met109, Gly110, Lys53Hydrogen Bonds, Halogen Interactions

These computational predictions provide a strong foundation for further experimental validation and the rational design of more potent and selective inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxazolo 4,5 B Pyridine Systems

Impact of Substituent Position and Nature on Activity Profiles

The biological activity of oxazolo[4,5-b]pyridine (B1248351) derivatives is profoundly influenced by the placement and chemical nature of various substituents. researchgate.netnih.gov Systematic modifications of the core structure have elucidated critical insights into the molecular interactions that govern efficacy and selectivity.

The nature of the substituent at the 5-position of the benzoxazole (B165842) ring, a related heterocyclic system, has been shown to affect potency for the 5-HT3 receptor, with 5-chloro derivatives demonstrating increased potency. researchgate.net This suggests that electron-withdrawing groups at this position can be beneficial for certain biological targets. Furthermore, the introduction of electron-withdrawing and electron-donating groups into the oxazolo[4,5-b]pyridine molecule can cause an increase in the ground and excited state dipole moments, which may influence receptor binding. researchgate.net

In a series of 2,5-disubstituted benzoxazoles and 2-substituted oxazolo[4,5-b]pyridines, specific substitutions were found to be more active against certain bacterial strains, highlighting the importance of substituent choice in determining the antimicrobial spectrum. researchgate.net For instance, certain derivatives were found to be more active against Klebsiella pneumoniae. researchgate.net

The following table summarizes the observed impact of different substituents on the activity of oxazolo[4,5-b]pyridine and related heterocyclic systems:

Scaffold PositionSubstituent TypeObserved Impact on ActivityTarget/Organism
5-position (Benzoxazole)ChloroIncreased potency5-HT3 receptor
General (Oxazolo[4,5-b]pyridine)Electron-withdrawing/donating groupsIncreased dipole moments-
2- and 5-positions (Benzoxazole/Oxazolo[4,5-b]pyridine)Various heterocyclic and aryl groupsVaried antimicrobial activityKlebsiella pneumoniae

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies employed to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original molecule. nih.gov These approaches are particularly valuable for navigating intellectual property landscapes and overcoming liabilities such as poor metabolic stability. nih.gov

In the context of oxazolo[4,5-b]pyridine systems, scaffold hopping has been utilized to explore alternative core structures that mimic the spatial and electronic arrangement of the parent scaffold. For example, a scaffold hopping strategy from a 2-phenyloxazolo[4,5-b]pyridine (B2659608) led to the discovery of proteasome inhibitors with improved solubility. dundee.ac.uk This involved replacing the oxazolo[4,5-b]pyridine core with other bicyclic systems that maintained a key hydrogen bond acceptor in a similar spatial position. dundee.ac.uk

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.comdrugdesign.org A common strategy to enhance metabolic stability is the replacement of a phenyl group with a pyridyl or pyrimidyl group, as the incorporation of nitrogen atoms tends to decrease oxidative metabolism. nih.gov For instance, replacing a metabolically liable quinoline (B57606) ring with a more electron-deficient pyridine (B92270) or pyrazole (B372694) has been shown to significantly lower clearance. nih.gov

Examples of bioisosteric replacements relevant to oxazolo[4,5-b]pyridine systems include:

Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridyl, PyrimidylImprove metabolic stability by reducing oxidative metabolism
QuinolinePyridine, PyrazoleLower metabolic clearance
Imidazopyridine1,2,4-triazolopyridineImprove metabolic stability and reduce lipophilicity

Rational Design Approaches for Modulating Compound Selectivity

Rational design plays a crucial role in fine-tuning the selectivity of oxazolo[4,5-b]pyridine derivatives for their intended biological targets, thereby minimizing off-target effects. This approach relies on a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding.

For instance, in the development of kinase inhibitors, cocrystallization of lead compounds with the target protein can reveal specific interactions that can be exploited to enhance selectivity. nih.gov The identification of a key hydrogen bond donor moiety at a specific position on a related isoxazole (B147169) core was shown to significantly increase potency by forming an additional polar interaction with the protein backbone. dundee.ac.uk This knowledge allows for the rational design of new analogs with improved selectivity.

Structure-activity relationship (SAR) studies are a cornerstone of rational design. By systematically modifying substituents and evaluating the impact on activity against a panel of related targets, chemists can identify features that contribute to selective binding. For example, in the optimization of thiazolo[5,4-b]pyridine (B1319707) derivatives as EGFR-TK inhibitors, rational design led to compounds with high potency and selectivity against cancer cell lines with specific resistance mutations. nih.gov

Ligand Efficiency and Lead Optimization Concepts in Oxazolopyridine Derivatives

Ligand efficiency (LE) is a key metric used in lead optimization to assess the binding energy of a compound per non-hydrogen atom. csmres.co.uknih.gov It provides a way to compare the quality of different chemical series and guides the selection of fragments and leads for further development. csmres.co.uk The goal is to maximize potency while minimizing molecular size and lipophilicity. nih.gov

In the optimization of fragment hits, a high initial LE is desirable, as it often decreases during the optimization process. researchgate.net Maintaining a sufficient LE throughout hit-to-lead optimization is crucial for developing drug-like candidates. csmres.co.uk For example, in the development of imidazo[4,5-b]pyridine-based inhibitors, lead optimization studies focused on improving physicochemical properties, such as solubility, which often correlates with improved ligand efficiency metrics. nih.gov

Lipophilic ligand efficiency (LLE), which normalizes potency for lipophilicity, is another critical parameter. nih.gov The aim is to increase potency without a concomitant increase in lipophilicity, as high lipophilicity is often associated with promiscuity and undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. csmres.co.uk The optimization of 6-(indol-2-yl)pyridine-3-sulfonamides involved a focused effort to improve DMPK (drug metabolism and pharmacokinetics) and safety properties, which is intrinsically linked to optimizing ligand efficiency metrics. nih.govresearchgate.net

The following table illustrates key concepts in lead optimization of oxazolopyridine and related derivatives:

Optimization ParameterDefinitionGoal in Lead Optimization
Ligand Efficiency (LE) Binding affinity per heavy atomMaximize to ensure efficient binding for a given size.
Lipophilic Ligand Efficiency (LLE) pIC50 - cLogPIncrease potency while controlling or decreasing lipophilicity.
Physicochemical Properties Solubility, permeability, etc.Improve to enhance oral bioavailability and overall drug-like properties.
Metabolic Stability Resistance to metabolic breakdownIncrease to prolong half-life and improve in vivo exposure.

By systematically applying these principles of SAR, scaffold hopping, rational design, and ligand efficiency-guided optimization, researchers continue to advance the therapeutic potential of the oxazolo[4,5-b]pyridine scaffold.

Exploration of Biological Activities in Pre Clinical Research Models

Antimicrobial Research Pathways for Oxazolo[4,5-b]pyridine (B1248351) Derivatives

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of the oxazolo[4,5-b]pyridine core have been investigated for their potential to address this critical need.

Derivatives of 2-(substituted phenyl)oxazolo[4,5-b]pyridine have demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria. researchgate.net Studies have shown that these compounds can exhibit greater potency than standard antibiotics such as streptomycin (B1217042) and ampicillin, especially against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antibacterial activity of these derivatives is influenced by the nature of the substituent on the phenyl ring.

While generally more effective against Gram-positive strains, certain structural modifications to the oxazolo[4,5-b]pyridine scaffold have yielded compounds with activity against Gram-negative bacteria. nih.govfabad.org.tr For instance, fused polyheterocyclic systems derived from a tetramate scaffold have shown activity against Gram-negative, but not Gram-positive, bacterial strains. nih.gov This suggests that the introduction of increased polarity may be a key factor in achieving Gram-negative activity by facilitating permeation across the bacterial cell wall. nih.gov

A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and evaluated for their antibacterial properties. Among the tested compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

Compound ClassBacterial Strain(s)Key FindingsReference
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesMethicillin-resistant Staphylococcus aureus (MRSA)Showed remarkable efficiency compared to streptomycin and ampicillin. More effective against Gram-positive bacteria. researchgate.net
Fused polyheterocyclic oxazolo derivativesGram-negative bacteriaExhibited activity against Gram-negative strains, suggesting polarity is key for efficacy. nih.gov
Sulfonamide isoxazolo[5,4-b]pyridinesPseudomonas aeruginosa, Escherichia coliDemonstrated antimicrobial activity against these Gram-negative bacteria. nih.gov

The investigation of oxazolo[4,5-b]pyridine derivatives has extended to their potential as antifungal and antiviral agents. While research in this area is less extensive than for antibacterial applications, some promising findings have been reported for structurally related compounds.

For instance, certain pyridine (B92270) derivatives have shown potential as antifungal agents. nih.gov Two compounds, a pyridinone and a triazine derivative, were identified from a chemical library as having antifungal activity against Candida albicans, including strains resistant to existing drugs. nih.gov These compounds were found to have a fungicidal effect and also inhibited biofilm formation. nih.gov

In the realm of antiviral research, derivatives of the related oxazolo[5,4-d]pyrimidine (B1261902) system have demonstrated antiviral effects. arkat-usa.org However, a study on new oxazolo[4,5-d]pyrimidine (B6598680) derivatives found a lack of significant antiviral activity against several DNA viruses, with cytotoxicity being a limiting factor for some of the compounds. arkat-usa.org The high lipophilicity of these particular derivatives was suggested as a possible reason for their toxicity. arkat-usa.org

Anti-Inflammatory Research Paradigms

A significant body of research has focused on the anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives. nih.govnih.govnih.gov These non-acidic compounds have shown promising activity in various pre-clinical models of inflammation, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037), indomethacin, and ibuprofen, but with a potentially better gastrointestinal safety profile. nih.govbiointerfaceresearch.compensoft.net

One avenue of investigation has been the development of oxazolo[4,5-b]pyridine-based piperazinamides as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov In a study, several derivatives displayed potent GSK-3β inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov The most active compound in this series also exhibited significant in vivo anti-inflammatory effects in a rat paw edema model, reducing paw volume by up to 65.91%. nih.gov These compounds were also found to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.gov

Similarly, a series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated as GSK-3β inhibitors with anti-inflammatory potential. nih.gov The most potent compound showed an IC50 value of 0.19 μM for GSK-3β inhibition and demonstrated significant in vivo anti-inflammatory activity, reducing paw edema by 76.36% after 5 hours. nih.gov These compounds also substantially inhibited pro-inflammatory mediators. nih.gov

Compound SeriesMechanism of ActionIn vivo ModelKey FindingsReference
Oxazolo[4,5-b]pyridine-based piperazinamidesGSK-3β inhibitionRat paw edemaReduced paw volume by up to 65.91% and inhibited pro-inflammatory cytokines. nih.gov
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesGSK-3β inhibitionRat paw edemaInhibited paw edema by 76.36% and suppressed pro-inflammatory mediators. nih.gov
2-(Substituted phenyl)oxazolo[4,5-b]pyridinesNot specifiedNot specifiedGood anti-inflammatory and analgesic activity, comparable to phenylbutazone or indomethacin. nih.gov

Receptor Agonism/Antagonism Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Adenosine (B11128) Receptors)

The structural features of the oxazolo[4,5-b]pyridine scaffold make it an attractive candidate for targeting various receptors in the central nervous system and periphery.

While direct studies on 6-Fluoro-2-methyloxazolo[4,5-b]pyridine are limited, research on structurally similar compounds highlights the potential of this chemical class to interact with important receptor systems. For example, fluorinated pyridine derivatives have been developed as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (6-[18F]FA) is a well-characterized agonist with high affinity and selectivity for the α4β2 nAChR subtype. nih.gov This radiolabeled compound is utilized in positron emission tomography (PET) to study the distribution of these receptors in the brain. nih.gov The affinity (Ki) of 6-FA for rat α4β2 receptors was reported to be 0.026 nM. nih.gov

Furthermore, the broader class of azolo-pyrimidine derivatives has been extensively studied for their interaction with adenosine receptors. Pyrazolo-triazolo-pyrimidines, which share a fused heterocyclic ring system with oxazolo[4,5-b]pyridines, have been identified as potent and selective antagonists for various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov The affinity and selectivity of these compounds are highly dependent on the substitution pattern on the heterocyclic core. nih.gov For instance, substitutions at the N7-position of the pyrazolo-triazolo-pyrimidine nucleus tend to improve selectivity for the A2A receptor, whereas modifications at the N8-position can increase potency at both A1 and A2A receptors. nih.gov

Functional assays confirm the ability of these compounds to modulate receptor activity. For the nicotinic acetylcholine receptor agonist 6-FA, its functional activity is demonstrated by its ability to displace other ligands and its effects in in vivo models. nih.gov Pre-treatment with 6-FA can significantly block the accumulation of its radiolabeled form in brain regions rich in α4β2 nAChRs, indicating competitive binding and functional interaction with the receptor. nih.gov

In the context of adenosine receptors, pyrazolo-triazolo-pyrimidine derivatives have been shown to act as antagonists in functional assays. nih.gov Their ability to block the effects of adenosine or its agonists in various cellular and tissue-based assays confirms their antagonistic properties. The development of these compounds has led to a comprehensive understanding of the structure-activity relationships (SAR) for this class of adenosine receptor antagonists, allowing for the design of ligands with specific selectivity profiles. nih.gov

Enzyme Inhibition Studies (e.g., GSK-3β, hDHODH, Kinases, Topoisomerases)

No specific data on the inhibitory activity of this compound against GSK-3β, hDHODH, kinases, or topoisomerases was found.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation)

No studies detailing the DNA or RNA binding properties or intercalation potential of this compound were identified.

Pre-Discovery and Early Drug Lead Identification in non-human biological systems

No publications were found that describe the use of this compound in pre-discovery or its identification as an early drug lead in non-human models.

Compound Names Mentioned

A table of compound names cannot be generated as no specific compounds were discussed in the article.

Future Directions and Emerging Research Avenues for 6 Fluoro 2 Methyloxazolo 4,5 B Pyridine

Integration of Artificial Intelligence and Machine Learning in Oxazolopyridine Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and molecular design, and the exploration of oxazolopyridine derivatives will be no exception. astrazeneca.comnih.gov These computational tools can analyze vast datasets to identify novel therapeutic targets and predict the biological activities of new compounds, thereby accelerating the research and development pipeline. nih.gov

Machine learning algorithms, particularly deep learning and neural networks, can be trained on existing libraries of oxazolopyridine compounds and their known biological activities. chemrxiv.org This allows for the development of predictive models that can screen virtual libraries of novel 6-Fluoro-2-methyloxazolo[4,5-b]pyridine analogues, identifying candidates with high potential for desired biological effects. jazindia.commanning.com Furthermore, generative AI models can design entirely new oxazolopyridine structures with optimized properties, expanding the accessible chemical space. harvard.edu

The application of AI extends to predicting pharmacokinetic and toxicological profiles, reducing the likelihood of late-stage failures in drug development. nih.gov By integrating AI and ML, researchers can expect a more efficient and targeted approach to the discovery of next-generation oxazolopyridine-based molecules. astrazeneca.com

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Novel Compound GenerationGenerative Adversarial Networks (GANs)Design of novel oxazolopyridine derivatives with optimized properties.
Biological Activity PredictionDeep Neural Networks (DNNs)High-throughput virtual screening to identify promising drug candidates. chemrxiv.org
Target IdentificationMachine Learning on Omics DataIdentification of new biological targets for this compound.
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR) modelsEarly-stage prediction of absorption, distribution, metabolism, excretion, and toxicity profiles.

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Future research into this compound will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to minimize waste and the use of hazardous substances. ijarsct.co.inbiosynce.com

For the synthesis of the oxazolopyridine scaffold, novel catalytic systems, such as biocatalysts or metal-organic frameworks, could offer higher yields and selectivity under milder reaction conditions. ijarsct.co.in Microwave-assisted and flow chemistry techniques are also emerging as powerful tools to accelerate reaction times and improve process control. researchgate.netnih.gov These modern synthetic methods can facilitate the rapid generation of a diverse library of this compound derivatives for further investigation. mdpi.com

Furthermore, the development of one-pot multicomponent reactions will be a key area of focus, allowing for the construction of complex molecular architectures in a single step, thereby reducing the number of synthetic operations and purification steps. researchgate.netnih.gov

Expansion of Target Profiles and Polypharmacology Investigations

While initial research may focus on a single biological target for this compound, a deeper understanding of its full therapeutic potential can be gained through the exploration of its polypharmacology—the ability of a compound to interact with multiple targets. nih.gov Many successful drugs exert their effects through multi-target engagement, and this is an increasingly recognized aspect of drug design.

Computational methods, such as inverse docking and target interaction profile fingerprints, can be employed to screen this compound against a wide range of biological targets. nih.govresearchgate.net This can uncover unexpected therapeutic opportunities and provide insights into potential off-target effects. For instance, oxazole (B20620) and pyridine-based compounds have been shown to interact with kinases, and a broader kinase profiling of this compound could reveal novel anti-cancer or anti-inflammatory applications. nih.gov

Experimental validation of these computationally predicted targets through in vitro assays will be crucial. A comprehensive understanding of the polypharmacological profile of this compound will be essential for its future development.

Advanced Computational Modeling for Mechanism of Action Elucidation

To fully harness the potential of this compound, a detailed understanding of its mechanism of action at the molecular level is required. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can provide invaluable insights into the binding modes and interactions of the compound with its biological targets.

MD simulations can be used to study the dynamic behavior of the compound-target complex, revealing the key interactions that contribute to binding affinity and selectivity. QM/MM methods can provide a more accurate description of the electronic effects involved in ligand binding and enzymatic reactions. These computational approaches can help to rationalize experimental findings and guide the design of more potent and selective analogues.

Exploration of Novel Applications in Materials Science or Chemical Biology (excluding human clinical applications)

Beyond its potential therapeutic applications, the unique chemical structure of this compound makes it an interesting candidate for exploration in materials science and chemical biology. The oxazolopyridine scaffold is known to exhibit interesting photophysical properties, including fluorescence. researchgate.netnih.gov

The introduction of a fluorine atom can further modulate these properties, opening up possibilities for the development of novel fluorescent probes for bioimaging. nih.gov These probes could be designed to selectively target specific cellular components or to be sensitive to changes in the cellular environment. In materials science, the oxazolopyridine core could be incorporated into organic light-emitting diodes (OLEDs) or other electronic materials.

Table 2: Potential Non-Clinical Applications of this compound Derivatives

FieldPotential ApplicationUnderlying Principle
Chemical BiologyFluorescent probes for cellular imaging. nih.govIntrinsic fluorescence of the oxazolopyridine scaffold. researchgate.net
Materials ScienceComponents of organic electronic materials.Tunable electronic properties of the heterocyclic system.
Chemical BiologyChemical tools for target identification and validation.Specific binding to biological macromolecules.

Q & A

Q. What are the recommended synthetic methodologies for 6-Fluoro-2-methyloxazolo[4,5-b]pyridine?

While direct synthetic routes for this compound are not explicitly documented, analogous oxazolo[4,5-b]pyridine derivatives are typically synthesized via cyclization reactions followed by palladium-catalyzed cross-coupling to introduce substituents. For example, Suzuki-Miyaura coupling using methylboronic acid and a palladium catalyst (e.g., Pd(OAc)₂) under reflux conditions in toluene has been effective for similar thiazolo[4,5-b]pyridine systems . Purification via column chromatography (gradient ethyl acetate/hexane) is recommended .

Q. What key characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. For example, ¹H NMR chemical shifts for methyl and fluorine groups in analogous compounds appear at δ ~2.40 ppm (CH₃) and specific coupling patterns for aromatic protons .

Q. How do the fluoro and methyl substituents influence the compound’s reactivity and stability?

The electron-withdrawing fluorine at position 6 enhances electrophilic substitution resistance, while the methyl group at position 2 sterically hinders nucleophilic attacks. Comparative studies on thiazolo[4,5-b]pyridines suggest that such substituents modulate solubility and thermal stability, which can be quantified via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE minimizes experimental trials by statistically varying parameters (e.g., temperature, catalyst loading, solvent ratios). For instance, a fractional factorial design can identify critical factors affecting yield, such as reaction time and ligand choice. This approach reduced optimization cycles for similar heterocycles by 40% .

Q. What computational strategies are effective for predicting reaction pathways in oxazolo[4,5-b]pyridine synthesis?

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent polarity effects on cyclization) .

Q. How can mechanistic studies resolve discrepancies in reaction yields or byproduct formation?

Advanced spectroscopic techniques (e.g., in-situ FTIR, LC-MS) track intermediate species. For example, time-resolved NMR revealed competing pathways in thiazolo[4,5-b]pyridine synthesis, where byproduct formation correlated with excess methylboronic acid . Cross-validation with computational simulations further clarifies dominant mechanisms .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

While direct biological data are limited, structurally related oxazolo derivatives are screened via in vitro assays (e.g., kinase inhibition, antimicrobial activity). Structure-activity relationship (SAR) studies can prioritize substituent modifications, guided by molecular docking against target proteins (e.g., ATP-binding sites) .

Q. How can stability studies address degradation or isomerization of the compound under storage?

Accelerated stability testing (40°C/75% RH) over 4–6 weeks, coupled with HPLC monitoring, identifies degradation products. For fluorinated heterocycles, photodegradation is a key concern; light-protected storage and antioxidant additives (e.g., BHT) are recommended .

Q. What strategies mitigate data contradictions in reported synthetic yields for analogous compounds?

Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) reduce variability. Meta-analysis of literature data using multivariate regression identifies confounding factors (e.g., impurity profiles in starting materials) .

Q. How do structural analogs inform the design of this compound derivatives with enhanced properties?

Comparative studies of thiazolo[4,5-b]pyridines and triazolo[4,5-b]pyridines highlight the impact of heteroatom substitution on electronic properties. For instance, replacing sulfur with oxygen alters HOMO-LUMO gaps, which can be computationally predicted and experimentally validated via cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.